H-Leu-leu-ome hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Immunosuppressant Properties:

- Studies have investigated LME's ability to suppress the immune system [Source: Santa Cruz Biotechnology (SCBT) ]. This makes it a potential research tool for understanding immune function and diseases caused by an overactive immune system, such as autoimmune disorders.

Effects on Immune Cells:

- Research suggests that LME can disrupt lysosomes, which are compartments within cells that break down waste materials, and lead to the death of monocytes, a type of immune cell [Source: Bachem (H-Leu-OMe · HCl) ].

- Other studies have explored LME's influence on natural killer (NK) cells, another type of immune cell involved in immune defense [Source: Bachem (H-Leu-OMe · HCl) ].

Important Note:

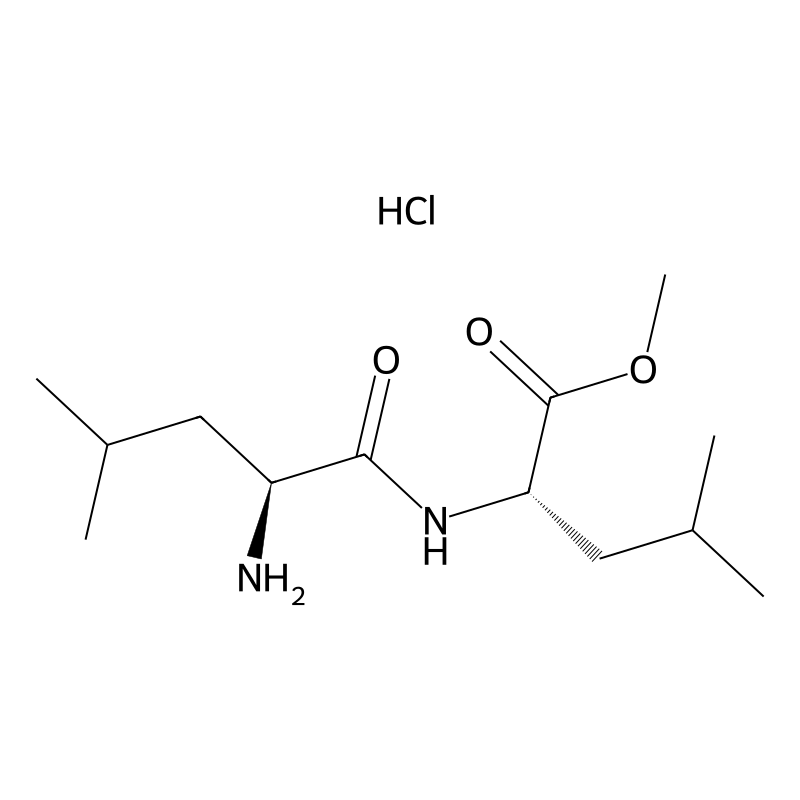

H-Leu-leu-ome hydrochloride, also known as L-leucyl-L-leucyl methyl ester hydrochloride, is a synthetic compound derived from the amino acid leucine. Its molecular formula is , and it has a molecular weight of approximately 181.7 g/mol . This compound features two leucine residues connected by a peptide bond, with a methyl ester modification at the C-terminus and is commonly used in biochemical research and peptide synthesis.

- Information on specific hazards associated with H-Leu-Leu-OMe HCl is limited due to its research-focused applications.

- As with any research chemical, standard laboratory safety protocols should be followed when handling it.

- Hydrolysis: Under acidic or basic conditions, H-Leu-leu-ome can hydrolyze to release free leucine and methanol. This reaction is influenced by factors such as temperature and pressure .

- Peptide Bond Formation: The compound can participate in further peptide bond formation, allowing for the synthesis of longer peptides or proteins when reacted with other amino acids or peptide derivatives.

- Acid-Base Reactions: As a hydrochloride salt, it can react with bases to form the free base form of the compound.

Research indicates that H-Leu-leu-ome hydrochloride exhibits significant biological activities, particularly as a lysosomotropic agent. It has been shown to disrupt lysosomal integrity, leading to necrotic cell death in various cell types, including those of the parasite Trypanosoma brucei . The compound's cytotoxic effects are primarily attributed to its ability to destabilize lysosomal membranes, which triggers downstream apoptotic pathways without relying on autophagy . Additionally, H-Leu-leu-ome has been observed to have minimal toxicity towards human cell lines, making it a candidate for further therapeutic exploration.

The synthesis of H-Leu-leu-ome hydrochloride typically involves the following steps:

- Starting Materials: L-leucine is reacted with methanol in the presence of an acid catalyst to form L-leucine methyl ester.

- Peptide Coupling: The resulting methyl ester can then be coupled with another molecule of L-leucine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimides.

- Hydrochloride Formation: The final product is converted into its hydrochloride salt form by treatment with hydrochloric acid .

H-Leu-leu-ome hydrochloride has several applications in scientific research and industry:

- Biochemical Research: It serves as a tool for studying lysosomal function and apoptosis mechanisms.

- Peptide Synthesis: It is utilized in the synthesis of more complex peptides and proteins due to its reactive nature.

- Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug development against parasitic infections.

Studies on H-Leu-leu-ome hydrochloride have focused on its interactions with cellular components, particularly lysosomes. The compound has been shown to induce lysosomal destabilization, leading to necrosis rather than apoptosis in treated cells . Further interaction studies could explore its effects on other organelles and signaling pathways involved in cellular stress responses.

H-Leu-leu-ome hydrochloride shares structural similarities with other dipeptides and amino acid derivatives. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Leucine | C6H13NO2 | Essential amino acid; precursor for protein synthesis |

| L-Leucyl-L-leucyl methyl ester | C15H30N2O2 | Dipeptide; exhibits cytotoxicity against parasites |

| L-Valyl-L-valine methyl ester | C13H25N2O2 | Similar structure; different amino acid composition |

| L-Isoleucyl-L-isoleucine methyl ester | C15H30N2O2 | Similar activity; different side chain properties |

The uniqueness of H-Leu-leu-ome lies in its specific activity against lysosomes and its potential use in targeting parasitic diseases while maintaining low toxicity to human cells .